Meranzin hydrate is a highly purified, oxygenated heterocyclic coumarin derivative natively derived from the processing of Citrus species such as Fructus aurantii. In industrial and pharmacological contexts, it serves as a critical analytical reference standard and an absorbed bioactive compound with well-characterized pharmacokinetic properties. Unlike crude polymethoxyflavone mixtures, isolated meranzin hydrate offers precise solubility profiles—achieving up to 55 mg/mL in DMSO under sonication—and predictable systemic absorption. Its defined molecular weight (278.30 g/mol) and specific interactions with hepatic cytochrome P450 enzymes make it a highly reproducible baseline material for drug-drug interaction screening, traditional medicine standardization, and gastrointestinal motility assay development [1].
Procurement of generic Fructus aurantii extracts or the anhydrous epoxide precursor (meranzin) fails to meet the strict reproducibility requirements of pharmacokinetic and processing assays. During industrial aqueous or acidic extraction, the epoxide ring of meranzin undergoes hydration to form meranzin hydrate. Consequently, anhydrous meranzin does not accurately represent the primary absorbed bioactive species present in processed formulations or patient plasma. Furthermore, substituting meranzin hydrate with crude coumarin mixtures introduces highly variable ratios of osthole and isomeranzin, which conflates cytochrome P450 inhibition data and obscures the specific receptor-mediated prokinetic mechanisms. For accurate drug-drug interaction profiling and quality control of processed botanicals, the exact hydrated standard is strictly required[1].
In metabolic screening, meranzin hydrate demonstrates highly specific substrate and inhibitor activity toward particular CYP450 isoforms, which is critical for evaluating drug-drug interactions. In human liver microsomes, meranzin hydrate exhibited a Km of 8.0 µM for CYP1A2 and 25.9 µM for CYP2C19, while showing minimal to no interaction with CYP3A4, CYP2D6, or CYP2E1. This distinct selectivity profile makes it an essential standard for CYP1A2/CYP2C19-dependent metabolic assays, where broader coumarin classes fail to provide isoform-specific resolution [1].
| Evidence Dimension | Enzyme Affinity (Km) |
| Target Compound Data | Meranzin hydrate (Km = 8.0 ± 1.6 µM for CYP1A2) |
| Comparator Or Baseline | CYP3A4, CYP2D6, CYP2E1 (Minimal/No effect) |
| Quantified Difference | High affinity for CYP1A2/2C19 vs. negligible affinity for other major isoforms |
| Conditions | In vitro human liver microsomes (HLMs) and recombinant CYPs |
Enables precise drug-drug interaction modeling and selective CYP1A2/2C19 inhibition screening without interference from other metabolic pathways.
For researchers developing gastrointestinal motility models, meranzin hydrate serves as a highly effective, plant-derived positive control. In vivo rat models demonstrated that a single 28 mg/kg dose of meranzin hydrate accelerated gastric emptying to 72.9%, closely matching the performance of the industry-standard prokinetic drug cisapride (69.6%), and significantly outperforming the vehicle control (55.45%). This quantitative equivalence to a major pharmaceutical benchmark validates its procurement as a reference material for functional dyspepsia and motility research [1].
| Evidence Dimension | Gastric Emptying Rate (%) |
| Target Compound Data | Meranzin hydrate (72.9 ± 3.8%) |
| Comparator Or Baseline | Cisapride benchmark (69.6 ± 4.8%) and Control (55.45 ± 3.7%) |
| Quantified Difference | Matches pharmaceutical benchmark; +17.45% absolute increase over control |
| Conditions | In vivo rat model, single oral dose (28 mg/kg) |
Provides a validated, non-synthetic positive control for gastrointestinal motility assays that performs on par with established pharmaceutical standards.
Meranzin hydrate is uniquely positioned as an analytical marker for the quality control of industrial botanical processing. During industrial extraction involving acidic aqueous media, the epoxide precursor meranzin undergoes hydration to form meranzin hydrate. Consequently, meranzin hydrate is abundantly present in industrially processed bitter orange oils but completely absent in laboratory hand-extracted or cold-pressed samples. Procurement of this specific hydrate is therefore mandatory for laboratories validating the processing history and extraction methodology of commercial Citrus-derived products [1].
| Evidence Dimension | Presence in Extraction Matrix |
| Target Compound Data | Meranzin hydrate (Present in industrial acidic/aqueous extracts) |
| Comparator Or Baseline | Anhydrous Meranzin (Primary in cold-pressed, absent in industrial) |
| Quantified Difference | Complete qualitative shift based on extraction methodology |
| Conditions | Normal-phase HPLC analysis of bitter orange essential oils |
Allows analytical laboratories to definitively distinguish between cold-pressed and industrially processed essential oils or botanical extracts.
In pharmacokinetic evaluations of complex botanical formulations, meranzin hydrate demonstrates rapid systemic absorption, distinguishing it from poorly absorbed analogs. Clinical pharmacokinetic profiling revealed that meranzin hydrate achieves a time to peak plasma concentration (Tmax) of 23.57 minutes, absorbing faster than co-administered marker compounds such as ferulic acid (27.50 minutes). This rapid distribution profile makes it an ideal target analyte for validating the bioavailability of oral formulations [1].
| Evidence Dimension | Time to Peak Concentration (Tmax) |
| Target Compound Data | Meranzin hydrate (23.57 min) |
| Comparator Or Baseline | Ferulic acid baseline (27.50 min) |
| Quantified Difference | 14.3% faster systemic absorption |
| Conditions | Human plasma pharmacokinetics via UPLC-MS/MS |
Ensures reliable and rapid detection in plasma for bioavailability and pharmacokinetic screening of oral botanical formulations.
Due to its specific formation via epoxide hydration during acidic and aqueous extraction, meranzin hydrate is the definitive analytical marker for verifying the processing history of Citrus aurantium extracts. It allows quality control laboratories to differentiate industrially processed essential oils from cold-pressed alternatives [1].
Given its highly specific Km values for CYP1A2 (8.0 µM) and CYP2C19 (25.9 µM), meranzin hydrate is an optimal substrate and inhibitor for in vitro human liver microsome assays. It provides precise, isoform-specific metabolic data without the confounding multi-pathway interference seen in crude coumarin mixtures[2].
Because it matches the gastric emptying acceleration of cisapride in vivo, meranzin hydrate is an ideal, plant-derived positive control for functional dyspepsia and intestinal transit research. It provides a reliable benchmark for evaluating the prokinetic efficacy of novel compounds [3].
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